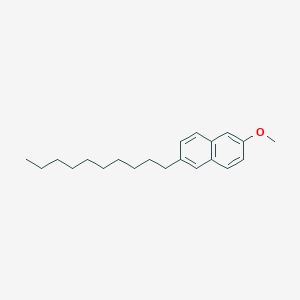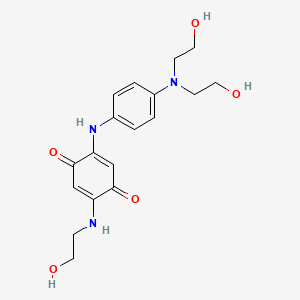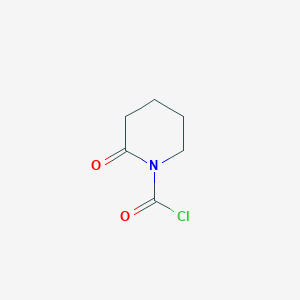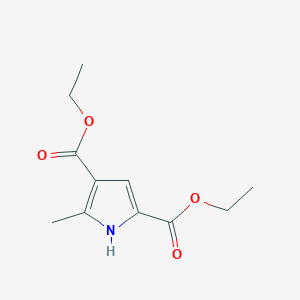
3-Ethyl-1-hydroxy-5,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- is a five-membered lactam, a type of nitrogen-containing heterocyclic compound. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant roles in medicinal chemistry . The presence of the pyrrolidinone moiety in various drugs and natural compounds has garnered considerable attention due to its potential therapeutic applications .
Preparation Methods
The synthesis of 2-pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of gamma-butyrolactone with ammonia under high temperature and pressure conditions, typically in the presence of a solid magnesium silicate catalyst . This reaction is carried out in a tubular reactor packed with the catalyst, resulting in high yields of the desired product . Industrial production methods often utilize similar conditions to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
2-Pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups on the pyrrolidinone ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology and medicine, derivatives of 2-pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- have shown promise as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, it is used in the development of novel materials and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses . The exact pathways involved are still under investigation, but they likely include key signaling cascades and metabolic processes .
Comparison with Similar Compounds
2-Pyrrolidinone, 3-ethyl-1-hydroxy-5,5-dimethyl- can be compared to other similar compounds within the pyrrolidinone family. Similar compounds include 2-pyrrolidone, 1-methyl-2-pyrrolidinone, and 5-methyl-2-pyrrolidinone . While these compounds share a common pyrrolidinone core, they differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-ethyl-1-hydroxy-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4-6-5-8(2,3)9(11)7(6)10/h6,11H,4-5H2,1-3H3 |
InChI Key |
YQCBVUOVSIROQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


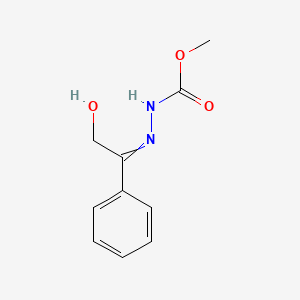
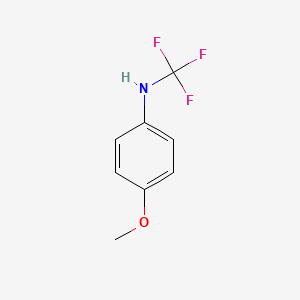
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)


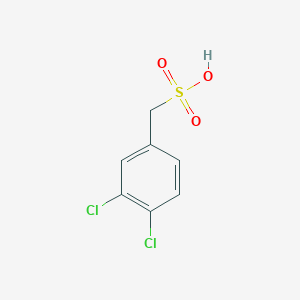
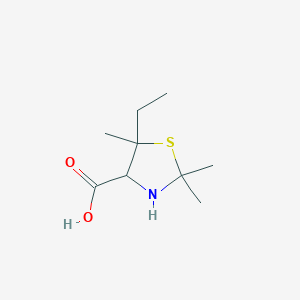
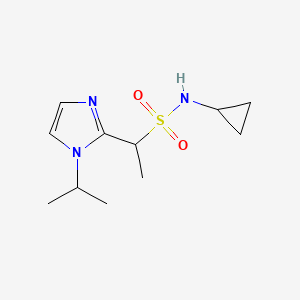
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
